molecular formula C20H19N3O6 B11235411 Methyl 3-(5-formyl-2-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 3-(5-formyl-2-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11235411
M. Wt: 397.4 g/mol
InChI Key: LFZFWCBKWIRHSE-UHFFFAOYSA-N
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Description

METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo condensation reactions, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-[(5-FORMYL-2-HYDROXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • METHYL 3-[(5-FORMYL-2-ETHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the formyl and methoxy groups, along with the pyrido[2,3-d]pyrimidine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O6

Molecular Weight

397.4 g/mol

IUPAC Name

methyl 3-[(5-formyl-2-methoxyphenyl)methyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H19N3O6/c1-11-7-14(19(26)29-4)16-17(21-11)22(2)20(27)23(18(16)25)9-13-8-12(10-24)5-6-15(13)28-3/h5-8,10H,9H2,1-4H3

InChI Key

LFZFWCBKWIRHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=C(C=CC(=C3)C=O)OC)C)C(=O)OC

Origin of Product

United States

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